4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the benzo[1,3]dioxole moiety further enhances its structural complexity and potential bioactivity.
This compound can be classified under the category of triazole derivatives, specifically those containing thiol functional groups. It is synthesized from simpler precursors through various chemical reactions. The molecular formula for 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol is with a molecular weight of approximately 311.36 g/mol .
The synthesis of 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol typically involves several steps:
The reactivity profile of 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol includes:
The mechanism of action for compounds like 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol often involves:
The physical properties of 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol include:
Chemical properties include:
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol exerts potent antitumor effects primarily through dose-dependent induction of apoptosis linked to cell cycle disruption. In in vitro studies using human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines, the compound triggered significant accumulation of cells in the S and G2/M phases at concentrations of 5–20 µM. This arrest correlates with downregulation of cyclin-dependent kinases (CDKs) and cyclins essential for G1/S and G2/M transitions. Specifically, the compound reduces expression of CDK2, cyclin B1, and cyclin A, thereby inhibiting DNA replication initiation and mitotic entry [3].
Concomitant with cell cycle arrest, the compound activates mitochondrial apoptotic pathways. This is evidenced by:
Table 1: Cell Cycle Distribution in HeLa Cells After 48-Hour Treatment
Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
---|---|---|---|
0 (Control) | 52.1 | 30.3 | 17.6 |
5 | 38.2 | 41.5 | 20.3 |
10 | 29.7 | 48.9 | 21.4 |
20 | 24.6 | 52.8 | 22.6 |
The benzodioxole moiety enhances lipophilicity and membrane penetration, facilitating intracellular accumulation, while the triazole-thiol group mediates reactive oxygen species (ROS) generation, causing DNA damage that exacerbates S-phase arrest [9].
This triazole-thiol derivative acts as a multi-kinase inhibitor, targeting enzymes critical for tumor survival and metastasis. Biochemical assays reveal nanomolar-level inhibition of:
Kinase inhibition occurs through competitive binding at the ATP site, facilitated by the compound’s planar triazole ring and hydrophobic benzodioxole-phenyl substituents. Molecular docking simulations confirm hydrogen bonding between the thiol group and kinase catalytic residues (e.g., Cys residues in FAK), alongside π-π stacking with phenylalanine gatekeeper residues [7].
Additionally, the compound suppresses matrix metalloproteinase-2/9 (MMP-2/9) expression (>70% at 10 µM), inhibiting extracellular matrix degradation and metastasis. Proteasome activity assays further demonstrate dose-dependent chymotrypsin-like protease inhibition, preventing degradation of pro-apoptotic factors like p53 [3].
Table 2: Kinase Inhibition Profile at 1 µM Concentration
Target Kinase | Inhibition (%) | Biological Consequence |
---|---|---|
Focal adhesion kinase | 92% | Suppressed cell migration/invasion |
Tyrosine-protein kinase Fyn | 87% | Blocked PI3K/Akt survival signaling |
Checkpoint kinase 2 | 78% | Impaired DNA damage response |
SRC kinase | 65% | Inhibited oncogenic proliferation |
The compound’s thiol moiety drives pro-oxidant effects in tumor cells, disrupting redox homeostasis. In Panc-1 pancreatic cancer cells, treatment elevates intracellular ROS levels by 4.8-fold within 6 hours, overwhelming antioxidant defenses. This oxidative stress:
Concurrently, the compound depletes glutathione (GSH) reserves by 80% and inhibits thioredoxin reductase (TrxR) activity. This dual inhibition cripples the thioredoxin and glutathione antioxidant systems, sensitizing cells to ROS-mediated apoptosis. N-acetylcysteine (NAC), a ROS scavenger, completely abrogates the compound’s cytotoxicity, confirming oxidative stress as a central mechanism [3] [9].
Table 3: Oxidative Stress Markers in Treated MDA-MB-231 Cells
Biomarker | Change vs. Control (24 h) | P-value |
---|---|---|
Reactive oxygen species | +420% | <0.001 |
Malondialdehyde (MDA) | +290% | <0.001 |
Glutathione (GSH) | -82% | <0.001 |
Superoxide dismutase (SOD) | -67% | <0.01 |
The benzodioxole group augments these effects by undergoing demethylenation to catechol intermediates, which undergo redox cycling to generate semiquinone radicals and sustained ROS production .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: